

Glimepiride-d4 CAS number and molecular weight

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Glimepiride-d4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Glimepiride-d4**, a deuterated analog of the oral hypoglycemic agent Glimepiride. This document is intended for researchers, scientists, and professionals in drug development, offering key quantitative data, detailed experimental methodologies, and a summary of its core mechanism of action.

Core Compound Data

Glimepiride-d4 is a stable, isotopically labeled form of Glimepiride, primarily used as an internal standard in pharmacokinetic studies and analytical method development. The inclusion of deuterium atoms results in a higher molecular weight compared to the parent compound, which allows for its differentiation in mass spectrometry-based analyses.

Parameter	Value	References
CAS Number	1131981-29-7	[1][2][3][4][5]
Molecular Formula	C24H30D4N4O5S	
Molecular Weight	494.64 g/mol	_



Mechanism of Action and Signaling Pathways

As a deuterated analog, **Glimepiride-d4** is expected to exhibit the same mechanism of action as Glimepiride. Glimepiride primarily acts as an insulin secretagogue, stimulating the release of insulin from pancreatic β-cells. This action is crucial for managing type 2 diabetes mellitus.

The principal mechanism involves the binding to and blocking of ATP-sensitive potassium (K-ATP) channels on the surface of pancreatic β -cells. This blockage leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions into the cell triggers the exocytosis of insulin-containing granules.

Beyond its effects on the pancreas, Glimepiride also has extrapancreatic effects, such as enhancing the sensitivity of peripheral tissues to insulin. This may involve the translocation of glucose transporter type 4 (GLUT4) to the cell membrane in muscle and fat tissues, facilitating glucose uptake. Some studies also suggest that Glimepiride can activate the PI3K/Akt signaling pathway, which is involved in cell proliferation and differentiation.



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Glimepiride's primary mechanism of action in pancreatic β -cells.

Experimental Protocols

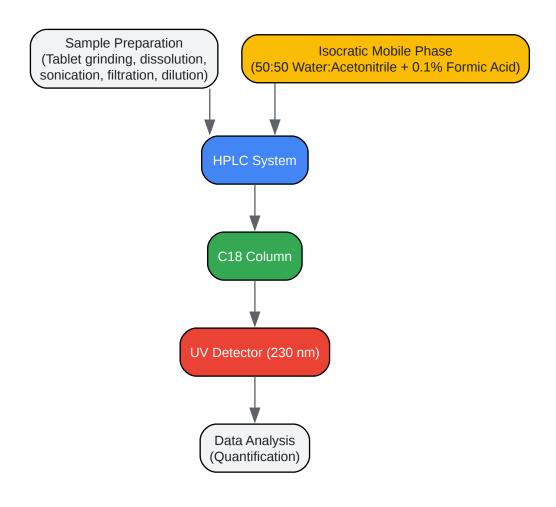
Due to its primary use as an internal standard, specific experimental protocols for **Glimepiride-d4** itself are not widely published. However, the methodologies for its parent compound, Glimepiride, are well-documented and directly applicable.

High-Performance Liquid Chromatography (HPLC) for Quantification



A common method for the analysis of Glimepiride in pharmaceutical formulations is reversephase HPLC.

- Column: Cogent Bidentate C18[™], 4µm, 100Å (4.6 x 75mm).
- Mobile Phase: A 50:50 (v/v) mixture of deionized water and acetonitrile, with 0.1% formic acid.
- Flow Rate: 1.0 mL/minute.
- · Detection: UV at 230 nm.
- Sample Preparation: A 1 mg tablet of Glimepiride is ground and dissolved in a 4 mL volumetric flask with a 50:50 acetonitrile/water mixture, followed by sonication for 10 minutes. The solution is then diluted to the mark, filtered through a 0.45µm nylon syringe filter, and further diluted 1:10.



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General workflow for HPLC analysis of Glimepiride.

Spectrophotometric Analysis

A simple and sensitive spectrophotometric method can also be employed for the estimation of Glimepiride.

- Solvent: Methanol.
- Wavelength of Maximum Absorbance (λmax): 226.0 nm.
- Concentration Range: The Beer-Lambert law is obeyed in the concentration range of 2-32 μg/mL.
- Procedure: A stock solution is prepared by dissolving a known weight of Glimepiride in methanol. This stock solution is then serially diluted with methanol to obtain concentrations within the linear range for absorbance measurement.

Euglycemic and Hyperglycemic Clamp Studies

These studies are used to assess the effect of Glimepiride on insulin sensitivity and secretion.

- Euglycemic Clamp: This technique is used to quantify insulin sensitivity. A constant infusion
 of insulin is administered, and blood glucose levels are maintained at a normal level by a
 variable infusion of glucose. The amount of glucose required to maintain euglycemia is a
 measure of insulin sensitivity.
- Hyperglycemic Clamp: This method assesses insulin secretion. Blood glucose is raised to
 and maintained at a specific hyperglycemic level by a variable glucose infusion. The amount
 of insulin secreted in response to this sustained hyperglycemia is then measured. In studies
 with Glimepiride, it has been shown to improve both the first and second phases of insulin
 secretion.

Conclusion

Glimepiride-d4 serves as an essential tool for the precise quantification of Glimepiride in various biological matrices and pharmaceutical formulations. Its physicochemical properties are well-defined, and the established analytical and pharmacological protocols for Glimepiride



provide a solid foundation for its application in research and development. Understanding the mechanism of action of the parent compound is key to interpreting data generated using its deuterated analog.

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